5-(5-Fluoro-2-methylphenyl)-2-formylphenol
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Overview
Description
5-(5-Fluoro-2-methylphenyl)-2-formylphenol is an organic compound that features a phenolic structure with a formyl group and a fluorinated methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Fluoro-2-methylphenyl)-2-formylphenol typically involves the following steps:
Starting Material: The synthesis begins with 5-fluoro-2-methylphenol.
Formylation: The formyl group is introduced through a formylation reaction, often using reagents such as dichloromethyl methyl ether (Cl2CHOMe) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the formylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure uniform mixing and temperature control.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-(5-Fluoro-2-methylphenyl)-2-formylphenol can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in an alcohol solvent.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-(5-Fluoro-2-methylphenyl)-2-carboxyphenol.
Reduction: 5-(5-Fluoro-2-methylphenyl)-2-hydroxymethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
5-(5-Fluoro-2-methylphenyl)-2-formylphenol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential anti-inflammatory and antimicrobial properties.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings.
Biological Studies: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 5-(5-Fluoro-2-methylphenyl)-2-formylphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to its phenolic and fluorinated structure.
Pathways Involved: The formyl group can participate in hydrogen bonding and other interactions that influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-methylphenol: A structurally similar compound with a hydroxyl group instead of a formyl group.
5-Fluoro-2-methoxyphenylboronic Acid: Another fluorinated compound with a boronic acid group.
Uniqueness
Functional Groups:
Chemical Properties: The combination of these functional groups imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity.
Properties
IUPAC Name |
4-(5-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-2-5-12(15)7-13(9)10-3-4-11(8-16)14(17)6-10/h2-8,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUOSYZQPIAUIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC(=C(C=C2)C=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60685099 |
Source
|
Record name | 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261994-37-9 |
Source
|
Record name | 5'-Fluoro-3-hydroxy-2'-methyl[1,1'-biphenyl]-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60685099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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